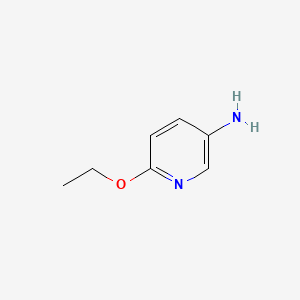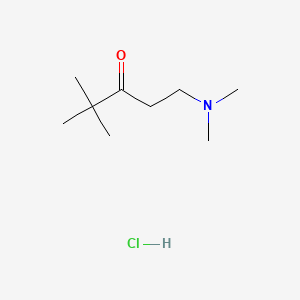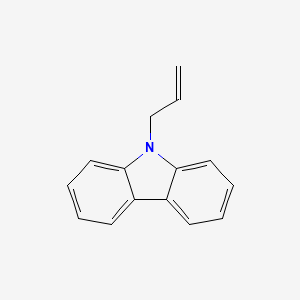
9-Allyl-9H-carbazole
Vue d'ensemble
Description
9-Allyl-9H-carbazole is a nitrogen-containing organic compound that belongs to the class of heteroaromatic compounds. It has a linear formula of C15H13N .
Synthesis Analysis
The synthesis of 9-Allyl-9H-carbazole involves chemical reactions that are detailed in various studies . For instance, one study discusses the synthesis and characterization of carbazole-based π-conjugated systems .
Molecular Structure Analysis
The molecular structure of 9-Allyl-9H-carbazole can be represented by the InChI code 1S/C15H13N/c1-2-11-16-14-9-5-3-7-12 (14)13-8-4-6-10-15 (13)16/h2-10H,1,11H2 . The allyl group is almost perpendicular to the carbazole mean plane, with a dihedral angle of 89.0° .
Chemical Reactions Analysis
Carbazole derivatives, including 9-Allyl-9H-carbazole, have been known for their high hole transporting capabilities and strong fluorescence . They have been used in a variety of applications, such as solar cells, anti-corrosion, sensors, and photo-voltaic devices .
Physical And Chemical Properties Analysis
9-Allyl-9H-carbazole has a molecular weight of 207.27 . It is a solid substance that should be stored in a dry environment at 2-8°C .
Applications De Recherche Scientifique
Optoelectronic Devices
9-Allyl-9H-carbazole derivatives are known for their excellent optoelectronic properties, which make them suitable for use in various nanodevices . These compounds can be used in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other devices that require materials with high charge carrier mobility and good morphological stability.
Electrochemical Transistors
The electrochemical properties of 9-Allyl-9H-carbazole allow for its use in electrochemical transistors. These transistors benefit from the high electrical conductivity and environmental stability of carbazole derivatives, making them reliable components in electronic circuits .
Rechargeable Batteries
Carbazole derivatives, including 9-Allyl-9H-carbazole, can be utilized in the electrodes of rechargeable batteries. Their ability to undergo redox reactions and maintain structural integrity during charge-discharge cycles contributes to the creation of batteries with longer life spans and higher energy densities .
Photoluminescent Materials
The unique photoluminescent properties of carbazole derivatives make them ideal for applications requiring blue emission, such as in lighting and display technologies. These materials can be used in the production of blue light-emitting devices and other photoluminescent applications .
Antimicrobial Agents
Research has shown that 9H-carbazole derivatives exhibit antimicrobial activities. This suggests that 9-Allyl-9H-carbazole could be functionalized to develop new antibacterial and antifungal agents, contributing to the field of medical research and pharmaceuticals .
Photoinitiators for Polymerization
9-Allyl-9H-carbazole has been used to synthesize photoinitiators with high efficiency and low migration. These photoinitiators are crucial in initiating the polymerization of acrylate monomers, which are used in coatings, adhesives, and various other industrial applications .
Mécanisme D'action
Target of Action
Carbazole derivatives are known to have versatile pharmacological applications .
Mode of Action
Carbazole derivatives are generally known for their broad range of action, showing antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .
Biochemical Pathways
It’s known that carbazole derivatives can be transformed by bacteria, leading to the formation of hydroxylated metabolites .
Pharmacokinetics
Some pharmacokinetic properties are predicted for this compound . It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier. It is also predicted to be a substrate for P-glycoprotein, which is involved in drug efflux and can impact bioavailability. It is predicted to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2D6, which could impact the metabolism of other drugs.
Result of Action
Carbazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .
Action Environment
It’s worth noting that the safety information for this compound suggests that it should be stored at 2-8°c , indicating that temperature could potentially influence its stability.
Safety and Hazards
Propriétés
IUPAC Name |
9-prop-2-enylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10H,1,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBQLFWTMLRYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389048 | |
| Record name | N-allylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Allyl-9H-carbazole | |
CAS RN |
3998-04-7 | |
| Record name | N-allylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-ALLYLCARBAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


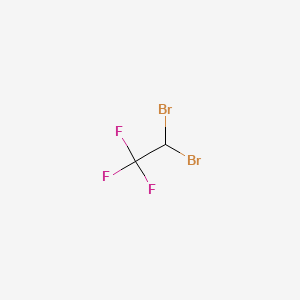
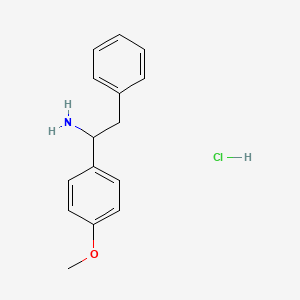
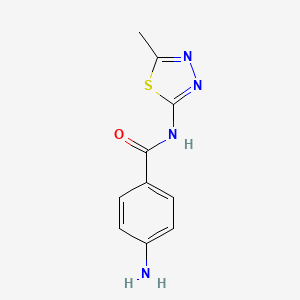
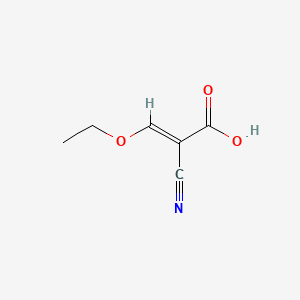
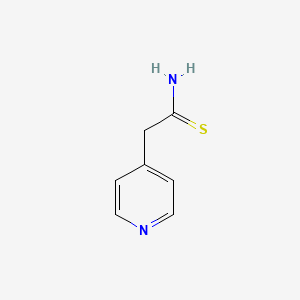
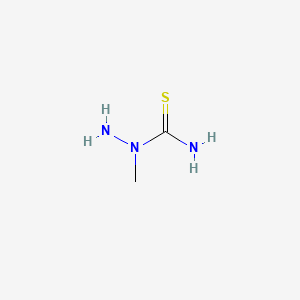

![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)


